Cas no 886922-06-1 (4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-Cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core functionalized with cyano and methanesulfonylphenyl groups. Its molecular structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for enzyme inhibition or receptor modulation. The presence of the sulfonyl moiety enhances binding affinity and metabolic stability, while the cyano group offers reactivity for further derivatization. This compound is of interest in drug discovery for its balanced physicochemical properties and potential bioactivity. Suitable for exploratory synthesis, it serves as a versatile intermediate in developing novel therapeutic agents or biologically active molecules.
4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
886922-06-1 structure
Product name:4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:886922-06-1
MF:C17H12N4O4S
MW:368.366581916809
CID:5477704

4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-cyano-N-[5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-
    • 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C17H12N4O4S/c1-26(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
    • InChI Key: OUBRRGIUULBGIC-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2S(C)(=O)=O)O1)(=O)C1=CC=C(C#N)C=C1

4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0482-20μmol
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2645-0482-10μmol
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2645-0482-2mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2645-0482-5mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2645-0482-10mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2645-0482-20mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2645-0482-40mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2645-0482-3mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2645-0482-15mg
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2645-0482-2μmol
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
886922-06-1 90%+
2μl
$57.0 2023-05-16

4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature

Additional information on 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Research Briefing on 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886922-06-1)

In recent years, the compound 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886922-06-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole scaffold and sulfonylphenyl moiety, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide involves a multi-step process, starting with the condensation of appropriate benzoyl chloride derivatives with hydrazine hydrate to form the intermediate hydrazide. Subsequent cyclization with cyanogen bromide yields the oxadiazole core, which is then functionalized with the methanesulfonylphenyl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further pharmacological studies.

Pharmacological evaluations have revealed that 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits potent inhibitory activity against several kinase targets, including but not limited to EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are critically involved in cancer cell proliferation and angiogenesis, respectively. In vitro studies using human cancer cell lines have demonstrated significant anti-proliferative effects, with IC50 values in the low micromolar range. Moreover, the compound has shown favorable selectivity profiles, minimizing off-target effects.

In vivo studies using xenograft mouse models have further validated the therapeutic potential of this compound. Administration of 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide resulted in marked tumor growth inhibition, with minimal adverse effects on normal tissues. These findings suggest that the compound could serve as a viable candidate for further development as an anti-cancer agent. Additionally, preliminary pharmacokinetic studies indicate reasonable oral bioavailability and metabolic stability, which are crucial for its transition into clinical trials.

Beyond oncology, recent research has explored the potential of 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide in other therapeutic areas. For instance, its anti-inflammatory properties have been investigated in models of chronic inflammatory diseases. The compound's ability to modulate key inflammatory pathways, such as NF-κB signaling, highlights its versatility as a multi-targeted therapeutic agent. However, further studies are needed to fully elucidate its mechanisms of action and optimize its therapeutic index.

In conclusion, 4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886922-06-1) represents a promising small molecule with broad therapeutic potential. Its robust kinase inhibitory activity, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for drug development. Future research should focus on advancing this compound through preclinical and clinical stages, addressing any potential challenges related to toxicity and formulation. The continued exploration of its biological activities will undoubtedly contribute to the expanding repertoire of targeted therapies in chemical biology and medicine.

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